molecular formula C18H13Cl2N3O5 B5135626 3-(2,6-dichlorophenyl)-N-(2-methoxy-4-nitrophenyl)-5-methyl-1,2-oxazole-4-carboxamide

3-(2,6-dichlorophenyl)-N-(2-methoxy-4-nitrophenyl)-5-methyl-1,2-oxazole-4-carboxamide

Cat. No.: B5135626
M. Wt: 422.2 g/mol
InChI Key: USCQMZQWEXGNFZ-UHFFFAOYSA-N
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Description

3-(2,6-dichlorophenyl)-N-(2-methoxy-4-nitrophenyl)-5-methyl-1,2-oxazole-4-carboxamide is a synthetic organic compound that belongs to the class of oxazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,6-dichlorophenyl)-N-(2-methoxy-4-nitrophenyl)-5-methyl-1,2-oxazole-4-carboxamide typically involves the following steps:

    Formation of the oxazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of substituents: The 2,6-dichlorophenyl and 2-methoxy-4-nitrophenyl groups can be introduced through nucleophilic substitution reactions.

    Carboxamide formation: The final step involves the formation of the carboxamide group through the reaction of the oxazole derivative with an amine.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

3-(2,6-dichlorophenyl)-N-(2-methoxy-4-nitrophenyl)-5-methyl-1,2-oxazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert nitro groups to amines.

    Substitution: Halogen atoms in the phenyl rings can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) can be used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt) can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 3-(2,6-dichlorophenyl)-N-(2-methoxy-4-nitrophenyl)-5-methyl-1,2-oxazole-4-carboxamide would depend on its specific biological target. Generally, it could interact with enzymes or receptors, inhibiting or activating their function. The molecular targets and pathways involved would be identified through biochemical assays and molecular docking studies.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide
  • N-(2-methoxy-4-nitrophenyl)-5-methyl-1,2-oxazole-4-carboxamide

Uniqueness

The uniqueness of 3-(2,6-dichlorophenyl)-N-(2-methoxy-4-nitrophenyl)-5-methyl-1,2-oxazole-4-carboxamide lies in its specific substitution pattern, which can influence its biological activity and chemical reactivity compared to other similar compounds.

Properties

IUPAC Name

3-(2,6-dichlorophenyl)-N-(2-methoxy-4-nitrophenyl)-5-methyl-1,2-oxazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13Cl2N3O5/c1-9-15(17(22-28-9)16-11(19)4-3-5-12(16)20)18(24)21-13-7-6-10(23(25)26)8-14(13)27-2/h3-8H,1-2H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USCQMZQWEXGNFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C2=C(C=CC=C2Cl)Cl)C(=O)NC3=C(C=C(C=C3)[N+](=O)[O-])OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13Cl2N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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